Isocycloheximide

Neuroregeneration FKBP12 PPIase

Isocycloheximide is a stereoisomer of cycloheximide with only 30% antifungal activity, making it an ideal negative control for protein synthesis inhibition assays. It serves as a scaffold for FKBP12 inhibitors with neuroregenerative potential (IC50 as low as 3.6 µM). pH-dependent stability data (t1/2 >100 hrs at pH 2-6, ~45 min at pH 9) guides formulation and assay buffer development.

Molecular Formula C15H23NO4
Molecular Weight 281.35 g/mol
CAS No. 17280-60-3
Cat. No. B095993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocycloheximide
CAS17280-60-3
Synonyms4-[2-Hydroxy-2-(3,5-dimethyl-2-oxocyclohexyl)ethyl]piperidine-2,6-dione
Molecular FormulaC15H23NO4
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C
InChIInChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)
InChIKeyYPHMISFOHDHNIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl)-2,6-piperidinedione (CAS 17280-60-3) for Research Selection


The compound 4-(2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl)-2,6-piperidinedione (CAS 17280-60-3), also known as isocycloheximide, is a member of the glutarimide class of piperidinediones [1]. This compound is an epimer of cycloheximide, a well-known inhibitor of eukaryotic protein synthesis [2]. Produced by Streptomyces griseus, it possesses the characteristic 2,6-piperidinedione moiety linked to a substituted cyclohexanone ring [1].

Why Isocycloheximide (CAS 17280-60-3) Cannot Be Interchanged with Cycloheximide or Other Glutarimide Analogs


Stereochemistry is critical for the biological function of glutarimide antibiotics [1]. Isocycloheximide (CAS 17280-60-3) is a stereoisomer of cycloheximide (CAS 66-81-9) and exhibits distinct potency and activity profiles [2]. For instance, isocycloheximide's antifungal activity against Barbiturates is only 30% of that of cycloheximide [2]. Furthermore, even slight modifications, such as N-substitution on the glutarimide ring, can drastically alter cytotoxicity and target inhibition (IC50 values can shift from 3.6 µM to over 22 µM), demonstrating that structural analogs cannot be considered functionally equivalent [3]. This guide provides the quantitative data necessary for informed selection.

Quantitative Evidence Guide for 4-(2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl)-2,6-piperidinedione (CAS 17280-60-3) vs. Comparators


Inhibition of FKBP12 Peptidyl-Prolyl Isomerase: Isocycloheximide vs. Cycloheximide and Derivatives

The parent compound cycloheximide inhibits the peptidyl-prolyl isomerase (PPIase) activity of human FKBP12 with a Ki of 3.4 µM . Isocycloheximide (CAS 17280-60-3) and its derivatives, particularly those with N-substitutions on the glutarimide ring, show markedly different inhibitory profiles. In a comparative study, a derivative of isocycloheximide demonstrated an IC50 of 3.6 µM for hFKBP12 inhibition, while other N-substituted analogs in the same series had significantly reduced potency, with IC50 values ranging up to 22.0 µM [1]. This demonstrates that the exact molecular configuration and substitution pattern of CAS 17280-60-3 is critical for target engagement.

Neuroregeneration FKBP12 PPIase Inhibitor

Antifungal Potency: Isocycloheximide (CAS 17280-60-3) vs. Cycloheximide

Isocycloheximide (CAS 17280-60-3) possesses antifungal properties, but its efficacy is demonstrably lower than its stereoisomer, cycloheximide. A vendor datasheet reports that the antifungal activity of isocycloheximide against Barbiturates is only 30% of that observed for cycloheximide [1].

Antifungal Agriculture Streptomyces Bioactivity

Comparative Stability in Aqueous Solutions: Isocycloheximide vs. In-Class pH Sensitivity

Glutarimide antibiotics like cycloheximide, and by structural inference isocycloheximide (CAS 17280-60-3), exhibit pronounced pH-dependent stability [1]. Kinetic studies on cycloheximide demonstrate that the compound is relatively stable in acidic media (pH 2-6) with a half-life exceeding 100 hours at 25°C. However, degradation is rapid under basic conditions, with a half-life of approximately 45 minutes at pH 9 and 25°C [2]. This inherent instability in basic environments is a class-level characteristic that dictates strict formulation and handling requirements.

Formulation Stability Degradation Storage

Defined Application Scenarios for 4-(2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl)-2,6-piperidinedione (CAS 17280-60-3)


Neuroregenerative Research via FKBP12 Inhibition

As a parent compound or key intermediate for synthesizing FKBP12 inhibitors with neuroregenerative properties. Evidence shows derivatives of CAS 17280-60-3 can inhibit hFKBP12 with IC50 values as low as 3.6 µM, while other analogs show markedly reduced potency [1]. This differential activity makes it a valuable scaffold for medicinal chemistry optimization aimed at nerve repair models.

Negative Control or Lower-Potency Tool Compound

For researchers using cycloheximide as a positive control in protein synthesis inhibition assays, CAS 17280-60-3 can serve as a stereoisomeric negative control. Its antifungal activity is quantified as only 30% that of cycloheximide [2], providing a useful comparator to demonstrate target specificity and differentiate off-target effects.

Natural Product Derivatization and Structure-Activity Relationship (SAR) Studies

As a core scaffold for generating a library of glutarimide derivatives. Quantitative SAR data indicate that N-substitutions on the piperidinedione ring of CAS 17280-60-3 can alter hFKBP12 inhibitory activity over a 6-fold range (IC50 from 3.6 µM to 22.0 µM) [1]. This established sensitivity makes it a prime candidate for exploring new chemical space and developing analogs with improved therapeutic indices.

Formulation Stability Studies under Acidic Conditions

Given the class-level inference of pH-dependent stability, CAS 17280-60-3 is a suitable model compound for developing acidic or neutral formulations. Kinetic data for the class show a half-life of over 100 hours at pH 2-6, but rapid degradation (t1/2 ≈ 45 minutes) at pH 9 [3]. This known behavior is critical for designing stable stock solutions and assay buffers.

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